Ethyl (3,5-dimethylpyridin-2-YL)acetate
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Overview
Description
Ethyl (3,5-dimethylpyridin-2-YL)acetate is an organic compound belonging to the class of pyridine derivatives It is characterized by the presence of an ethyl acetate group attached to a pyridine ring substituted with two methyl groups at positions 3 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3,5-dimethylpyridin-2-YL)acetate typically involves the esterification of 3,5-dimethylpyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems also ensures consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions to achieve substitution.
Major Products:
Oxidation: Formation of 3,5-dimethylpyridine-2-carboxylic acid.
Reduction: Formation of 3,5-dimethylpyridin-2-ylmethanol.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
Ethyl (3,5-dimethylpyridin-2-YL)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (3,5-dimethylpyridin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar structure with a bromine atom at position 5.
2-Ethyl-3,5-dimethylpyridine: Lacks the ester group but has a similar pyridine ring structure.
Uniqueness: Ethyl (3,5-dimethylpyridin-2-YL)acetate is unique due to the presence of both the ethyl acetate group and the specific substitution pattern on the pyridine ring. This combination of functional groups and structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(3,5-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-9(3)5-8(2)7-12-10/h5,7H,4,6H2,1-3H3 |
InChI Key |
KTELJFCGKNYWBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)C)C |
Origin of Product |
United States |
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